Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-13-11-18-25-26-23(27(18)16-9-5-3-7-14(13)16)31-12-19(28)24-21-20(22(29)30-2)15-8-4-6-10-17(15)32-21/h3,5,7,9,11H,4,6,8,10,12H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIZDHOYYGGOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound consists of several functional groups that are significant for its biological activity:
- Triazole ring : Known for its role in various pharmacological activities.
- Quinoline moiety : Associated with antimicrobial and anticancer properties.
- Benzothiophene structure : Implicated in anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and quinoline structures. For instance:
- Compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that derivatives exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 10 to 20 µM .
Antiviral Properties
The compound has also been investigated for antiviral activity:
- A study indicated that similar triazole derivatives demonstrated significant inhibitory effects on HIV replication in infected cells. The mechanism involved the disruption of viral reverse transcriptase activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : It has been shown to promote apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Interference with DNA Synthesis : Similar compounds have been reported to bind to DNA and inhibit topoisomerases, leading to cell cycle arrest .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown potential as a p38 mitogen-activated protein kinase inhibitor, which is crucial in cancer cell signaling pathways.
Anti-inflammatory Properties
In silico docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.
Antiviral Activity
Research indicates that derivatives of this compound may inhibit viral replication. A study demonstrated that modifications to the benzothiophene structure could enhance antiviral efficacy against HIV integrase.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of related compounds found that specific structural modifications significantly increased cytotoxicity against breast cancer cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In vivo studies on animal models demonstrated that the compound reduced inflammation markers significantly when administered in appropriate dosages. This underscores its therapeutic potential in chronic inflammatory conditions.
Comparison with Similar Compounds
Ethyl 4-Phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- Key Differences: Replaces the methyl ester with a cyano group at the 3-position, introducing electron-withdrawing effects that may reduce solubility and metabolic stability.
Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Molecular Formula : C₁₅H₁₇N₃O₃S
- Key Differences: Lacks the triazoloquinoline-sulfanyl acetyl side chain, likely reducing biological activity. Incorporates a cyanoacetamido group, which may enhance reactivity but limit bioavailability.
Structural and Physicochemical Comparison Table
Analytical and In Silico Comparisons
Molecular Networking
- Fragmentation patterns (MS/MS) of the target compound would cluster with analogs sharing the triazoloquinoline or tetrahydrobenzothiophene cores. Cosine scores >0.7 indicate structural similarity.
QSAR Models
- The target compound’s methyl ester and sulfanyl acetyl groups contribute to logP (~6.9 estimated), influencing predicted absorption and toxicity. Analogs with phenyl groups (e.g., compound in 2.1) may exhibit higher logP and reduced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
